4,6-Dichloro-2-(pyrrolidin-2-yl)pyrimidine hydrochloride
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Overview
Description
4,6-Dichloro-2-(pyrrolidin-2-yl)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely used in medicinal chemistry due to their biological activities. The presence of the pyrrolidine ring enhances the compound’s pharmacological properties, making it a valuable scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(pyrrolidin-2-yl)pyrimidine hydrochloride typically involves the reaction of 4,6-dichloropyrimidine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(pyrrolidin-2-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form pyrrolidin-2-one derivatives, while reduction reactions can modify the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce pyrrolidin-2-one or reduced pyrimidine compounds .
Scientific Research Applications
4,6-Dichloro-2-(pyrrolidin-2-yl)pyrimidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Chemical Biology: It is employed in chemical biology for probing biological pathways and understanding molecular mechanisms.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(pyrrolidin-2-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring enhances binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,6-Dichloro-2-(pyrrolidin-2-yl)pyrimidine hydrochloride is unique due to the presence of two chlorine atoms at positions 4 and 6, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable compound in drug discovery and other scientific research applications .
Properties
Molecular Formula |
C8H10Cl3N3 |
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Molecular Weight |
254.5 g/mol |
IUPAC Name |
4,6-dichloro-2-pyrrolidin-2-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C8H9Cl2N3.ClH/c9-6-4-7(10)13-8(12-6)5-2-1-3-11-5;/h4-5,11H,1-3H2;1H |
InChI Key |
WOUBDEWPWIDMFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC(=CC(=N2)Cl)Cl.Cl |
Origin of Product |
United States |
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